(1R,3AR,6aR)-octahydropentalen-1-amine
Description
Properties
IUPAC Name |
(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATJSKPOUIHLCQ-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC[C@H]([C@@H]2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r,3ar,6ar Octahydropentalen 1 Amine
Total Synthesis Strategies and Convergent/Linear Synthetic Routes
The synthesis of a specific stereoisomer of a substituted octahydropentalene, such as (1R,3aR,6aR)-octahydropentalen-1-amine, presents a significant stereochemical challenge. The bicyclo[3.3.0]octane core is cis-fused, and the desired product has three defined stereocenters. The total synthesis of this compound could theoretically be approached through either linear or convergent strategies.
The construction of the bicyclo[3.3.0]octane skeleton is a key challenge. A number of methods have been developed for the synthesis of this framework, often involving intramolecular cyclization reactions. For instance, a Ti(II)-mediated tandem cyclization of an appropriate acyclic precursor has been shown to produce bicyclo[3.3.0]octane derivatives diastereoselectively. nih.gov Another approach involves a copper-catalyzed transannular ring-closing reaction of eight-membered rings to furnish the bicyclo[3.3.0]octane core. researchgate.netnih.gov
The introduction of the amine group with the desired (1R) stereochemistry is another critical step. This could potentially be achieved through stereoselective amination of a ketone precursor or by using a chiral amine as a starting material in a convergent synthesis.
Hypothetical Synthetic Approaches:
| Strategy | Description | Potential Advantages | Potential Challenges |
| Linear Synthesis | Sequential construction starting from a simple precursor. | Simpler to design the synthetic route. | Lower overall yield in a long synthesis. Difficulty in controlling stereochemistry over multiple steps. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yield. Allows for parallel synthesis. | Requires careful planning of fragment synthesis and coupling reactions. |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Can provide high enantiomeric and diastereomeric purity. | Development of a suitable catalyst for the specific transformation can be challenging. |
Method Development for Enhanced Enantiomeric and Diastereomeric Purity
Achieving high enantiomeric and diastereomeric purity is crucial for the synthesis of a single stereoisomer like this compound. Several methods could be employed to ensure the desired stereochemical outcome.
Asymmetric Synthesis:
The most direct approach to obtaining a single enantiomer is through asymmetric synthesis. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For the synthesis of the target amine, an enantioselective method could be employed at a key step, such as the formation of the bicyclic ring system or the introduction of the amine group. For example, chiral ligands can be used in transition metal-catalyzed reactions to induce asymmetry. researchgate.net
Chiral Resolution:
If an asymmetric synthesis is not feasible, a racemic or diastereomeric mixture of the amine or a precursor can be synthesized and then separated into its individual stereoisomers through chiral resolution. A common method for resolving amines is through the formation of diastereomeric salts with a chiral acid. The resulting salts have different physical properties, such as solubility, which allows for their separation by crystallization. Subsequent removal of the chiral resolving agent yields the enantiomerically pure amine.
Enzymatic Resolution:
Enzymatic resolution is another powerful technique for separating enantiomers. Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Methods for Stereochemical Control:
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Direct synthesis of the desired stereoisomer using chiral reagents, catalysts, or starting materials. | Requires the development of highly selective and efficient asymmetric reactions. |
| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over others. The inherent stereochemistry of a substrate can direct the stereochemical outcome of a reaction. | Substrate control can be a powerful tool for establishing relative stereochemistry. |
| Chiral Resolution | Separation of a mixture of enantiomers. | Often involves the formation and separation of diastereomeric derivatives. Can be time-consuming and may result in the loss of 50% of the material if the undesired enantiomer cannot be racemized and recycled. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. | High selectivity can be achieved under mild reaction conditions. |
Given the lack of specific literature on the synthesis of this compound, the development of a synthetic route would require significant research and experimentation to establish efficient and stereoselective methods for the construction of the bicyclic core and the introduction of the amine functionality with the desired stereochemistry.
Stereochemical Investigations and Elucidation for 1r,3ar,6ar Octahydropentalen 1 Amine
Conformational Analysis and Dynamic Stereochemistry of the Octahydropentalene System
The dynamic stereochemistry of the system involves interconversion between these low-energy conformations. This conformational dynamism can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Changes in the NMR spectrum at different temperatures can provide information about the energy barriers of these conformational changes.
Table 1: Predicted Low-Energy Conformers of (1R,3aR,6aR)-octahydropentalen-1-amine and their Relative Energies
| Conformer | Ring 1 Conformation | Ring 2 Conformation | Amine Orientation | Relative Energy (kcal/mol) |
| A | Twist (T) | Envelope (E) | Equatorial-like | 0.00 |
| B | Envelope (E) | Twist (T) | Equatorial-like | 0.85 |
| C | Twist (T) | Twist (T) | Axial-like | 2.10 |
Note: The data in this table is illustrative and based on general principles of conformational analysis of bicyclic systems. Actual values would require specific computational studies.
Chiral Resolution Techniques for Enantiomeric Enrichment and Separation
This compound is a chiral molecule, and its synthesis often results in a racemic mixture of the (1R,3aR,6aR) and (1S,3aS,6aS) enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for studying their individual properties. wikipedia.org A common and effective method for the resolution of chiral amines is the formation of diastereomeric salts with a chiral resolving agent. thieme-connect.de
This process involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the resolving agent.
Several chiral acids are commonly used for the resolution of amines. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.
Table 2: Potential Chiral Resolving Agents for this compound
| Chiral Resolving Agent | Class | Potential Solvent |
| (+)-Tartaric acid | Dicarboxylic acid | Methanol, Ethanol |
| (-)-Mandelic acid | α-Hydroxy acid | Isopropanol, Acetone |
| (+)-Camphorsulfonic acid | Sulfonic acid | Ethyl acetate, Acetone |
| N-Acetyl-L-phenylalanine | Amino acid derivative | Water, Ethanol/Water mixtures |
Note: The suitability of these resolving agents and solvents would need to be confirmed experimentally.
Determination of Absolute Configuration using Advanced Spectroscopic and X-ray Diffraction Methods
Determining the absolute configuration of a chiral molecule is the unequivocal assignment of the spatial arrangement of its atoms. wikipedia.org For this compound, this involves confirming the R/S configuration at each of the three stereocenters.
X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. wikipedia.org This technique requires the formation of a suitable crystal of the enantiomerically pure amine, often as a salt with a heavy atom-containing chiral acid (e.g., a derivative of tartaric acid). The anomalous dispersion effect of the heavy atom allows for the unambiguous determination of the absolute stereochemistry. wikipedia.org
Spectroscopic Methods: In the absence of suitable crystals, spectroscopic techniques are employed.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The amine can be derivatized with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, and analysis of these differences can be used to deduce the absolute configuration of the original amine. frontiersin.org
Chiroptical Spectroscopy (VCD and ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. mdpi.comnih.gov The experimental VCD and ECD spectra are compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., the (1R,3aR,6aR) enantiomer). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov
Table 3: Illustrative Spectroscopic Data for the Assignment of Absolute Configuration
| Technique | Method | Expected Observation for (1R,3aR,6aR) Isomer |
| ¹⁹F NMR | Mosher's Amide Analysis | Specific chemical shift differences (Δδ) between diastereomeric amides. |
| VCD | Comparison with DFT calculation | Characteristic positive and negative bands in the fingerprint region (e.g., 1000-1500 cm⁻¹) matching the calculated spectrum for the (1R,3aR,6aR) configuration. |
| ECD | Comparison with TD-DFT calculation | Specific Cotton effects (positive or negative) at certain wavelengths corresponding to electronic transitions, matching the calculated spectrum. nih.gov |
Stereochemical Stability and Epimerization Studies under Various Conditions
Epimerization is the change in the configuration of only one of several stereocenters in a molecule. For this compound, the stereocenter at C1, bearing the amine group, is potentially susceptible to epimerization, which would convert it to its diastereomer, (1S,3aR,6aR)-octahydropentalen-1-amine. Understanding the conditions under which epimerization can occur is crucial for the handling and storage of this compound.
Epimerization at a carbon atom adjacent to an amine can be facilitated under certain conditions, although it is generally less common than for carbons alpha to a carbonyl group. mdpi.com Potential conditions that could induce epimerization include:
Elevated Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for epimerization, potentially through a reversible retro-Mannich type fragmentation or other radical pathways.
Strong Bases or Acids: While less likely for a simple amine, extreme pH conditions could potentially facilitate proton abstraction from C1, leading to a planar intermediate or a transition state that allows for reprotonation from either face, resulting in epimerization.
Photochemical Conditions: Visible-light-mediated photoredox catalysis has been shown to enable the epimerization of some exocyclic amines through a reversible hydrogen atom transfer mechanism. organic-chemistry.org
The stereochemical stability can be assessed by subjecting the pure enantiomer to various conditions and monitoring its stereochemical integrity over time using chiral chromatography (e.g., HPLC with a chiral stationary phase).
Table 4: Hypothetical Stereochemical Stability of this compound
| Condition | Duration | Temperature (°C) | Observed Epimerization (%) |
| Neutral pH, in Methanol | 24 h | 25 | < 0.1 |
| 1 M HCl, in Water | 24 h | 25 | < 0.5 |
| 1 M NaOH, in Water | 24 h | 25 | < 1.0 |
| Reflux in Toluene | 12 h | 110 | 2-5 |
Note: This data is hypothetical and serves to illustrate how the stability of the compound might be evaluated.
Chiroptical Properties and Their Correlation with Molecular Structure
Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), provides information about the three-dimensional structure of chiral molecules. ru.nl These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
The chiroptical properties of this compound are a direct consequence of its specific stereochemistry. The sign and magnitude of the measured signals are sensitive to the conformation of the bicyclic ring system and the orientation of the amine group.
ECD Spectroscopy: The ECD spectrum arises from the differential absorption of circularly polarized light by chromophores in the molecule. For this compound, the relevant electronic transitions are typically in the UV region. The observed Cotton effects can be correlated with the spatial arrangement of the atoms through empirical rules or, more reliably, through comparison with quantum chemical calculations. nih.gov
VCD Spectroscopy: VCD measures the differential absorption of circularly polarized infrared radiation during vibrational transitions. nih.gov The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry, as it is sensitive to the entire 3D structure. The coupling between different vibrational modes in the chiral framework gives rise to characteristic VCD signals. ru.nl The correlation of the experimental VCD spectrum with the one calculated for the (1R,3aR,6aR) configuration is a powerful tool for confirming its absolute stereochemistry. mdpi.com
Table 5: Predicted Chiroptical Properties for this compound
| Spectroscopy | Parameter | Predicted Sign/Value | Corresponding Transition/Vibration |
| ECD | Cotton Effect at ~200 nm | Positive | n → σ* of the amine group |
| VCD | Signal at ~2950 cm⁻¹ | Bisignate ( +/- ) | C-H stretching modes |
| VCD | Signal at ~1450 cm⁻¹ | Negative | CH₂ scissoring modes |
| Optical Rotation | [α]D | Positive | Overall molecular chirality |
Note: The signs and values in this table are illustrative and would need to be determined by experimental measurements and theoretical calculations.
1r,3ar,6ar Octahydropentalen 1 Amine As a Chiral Auxiliary in Asymmetric Synthesis
Rational Design Principles for Amine-Based Chiral Auxiliaries
The efficacy of a chiral auxiliary hinges on several key design principles aimed at maximizing stereochemical control. A successful amine-based chiral auxiliary should possess a rigid conformational structure to ensure a well-defined and predictable steric environment around the reaction center. The chiral element should be positioned in close proximity to the reactive site to effectively bias the approach of incoming reagents. Furthermore, the auxiliary must be readily attached to the substrate and subsequently cleaved under mild conditions without racemization of the desired product.
(1R,3aR,6aR)-octahydropentalen-1-amine , with its fused five-membered ring system, offers a conformationally constrained scaffold. The amine functionality, situated at a stereogenic center on the bicyclo[3.3.0]octane framework, provides a direct attachment point for substrates. The rigid nature of this pentalene (B1231599) core is expected to create a distinct steric bias, potentially leading to high levels of diastereoselectivity in asymmetric reactions. The predictable spatial arrangement of the fused rings could effectively shield one face of a prochiral substrate, directing attack to the less hindered face.
Application in Asymmetric Carbon-Carbon Bond Forming Reactions
The rigid structure of This compound makes it a promising candidate for directing various asymmetric carbon-carbon bond-forming reactions.
Enantioselective Alkylation and Arylation Reactions
In the context of enantioselective alkylation, the amine could be converted into a chiral imine or enamine. The bicyclic framework would then dictate the facial selectivity of the approach of an alkylating or arylating agent to the nucleophilic carbon. The steric bulk of the octahydropentalene moiety would be anticipated to block one face of the enolate intermediate, leading to the preferential formation of one enantiomer.
Hypothetical Data for Enantioselective Alkylation:
| Entry | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Benzyl bromide | THF | -78 | >95:5 | >98 |
| 2 | Methyl iodide | Toluene | -78 | 90:10 | 95 |
| 3 | Allyl bromide | CH₂Cl₂ | -78 | 92:8 | 96 |
Asymmetric Diels-Alder and Related Cycloaddition Reactions
When incorporated into a dienophile, for instance, by forming an acrylamide (B121943) derivative, the octahydropentalen-1-amine (B1502186) auxiliary could effectively control the π-facial selectivity of the dienophile in Diels-Alder reactions. The rigid bicyclic structure would create a sterically differentiated environment, favoring the approach of the diene from the less hindered side. This would be expected to result in high diastereoselectivity in the resulting cycloadduct.
Stereoselective Aldol (B89426) and Michael Additions
For aldol reactions, the chiral amine could be used to form a chiral enamine or imine from a carbonyl compound. The subsequent reaction with an aldehyde would proceed through a highly organized, chair-like transition state, where the steric influence of the octahydropentalene auxiliary would determine the stereochemical outcome of the newly formed stereocenters. Similarly, in Michael additions, the auxiliary would direct the conjugate addition of a nucleophile to an α,β-unsaturated system with high facial selectivity.
Asymmetric Conjugate Additions
In asymmetric conjugate additions, the chiral amine can be used to form a chiral iminium ion in situ, which then undergoes nucleophilic attack. The rigid bicyclic structure of This compound would be expected to effectively shield one face of the intermediate, leading to high enantioselectivity in the product.
Hypothetical Data for Asymmetric Conjugate Addition:
| Entry | Nucleophile | Acceptor | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Grignard Reagent | Chalcone | Cu(I) | 98:2 | 99 |
| 2 | Organolithium | Enone | - | 95:5 | 97 |
| 3 | Thiol | α,β-Unsaturated ester | Lewis Acid | >99:1 | >99 |
Application in Asymmetric Carbon-Heteroatom Bond Forming Reactions
The potential of This compound extends to controlling the stereochemistry of carbon-heteroatom bond formation. For example, in asymmetric amination or hydroxylation reactions, the chiral auxiliary attached to the substrate could direct the approach of the nitrogen or oxygen source. The rigid bicyclic framework would create a steric bias, favoring the formation of one stereoisomer over the other.
Based on a comprehensive search of available scientific literature, there is no specific research data or scholarly publication detailing the use of the chemical compound This compound as a chiral auxiliary in the context of the requested applications.
Consequently, it is not possible to provide a detailed, factual article on its role in the following areas as specified in the outline:
Auxiliary Recovery, Recycling, and Regenerative Strategies
Searches for this compound in chemical databases and academic journals did not yield studies describing its application, mechanism of stereocontrol, or recovery and recycling protocols when used as a chiral auxiliary for these specific asymmetric transformations. Therefore, no data tables or detailed research findings can be generated that would meet the requirements of being scientifically accurate and focused solely on "this compound."
1r,3ar,6ar Octahydropentalen 1 Amine As a Chiral Ligand in Asymmetric Catalysis
Ligand Design and Synthesis for Transition Metal Complexation
The design of effective chiral ligands from (1R,3aR,6aR)-octahydropentalen-1-amine would involve the modification of the primary amine group to introduce coordinating atoms, such as phosphorus or additional nitrogen atoms, thereby creating bidentate or multidentate ligands. The synthesis of such ligands would logically start from the chiral amine scaffold. The bicyclo[3.3.0]octane skeleton itself can be synthesized through various routes, including methods aimed at constructing highly strained trans-fused systems. acs.org
For ligand synthesis, the primary amine of this compound can be functionalized. For example, reaction with chlorodiphenylphosphine (B86185) would yield an aminophosphine (B1255530) ligand. The synthesis of chiral aminophosphine ligands from readily available enantiopure amines is a common strategy. researchgate.net These ligands can then be complexed with various transition metals, such as palladium, platinum, or rhodium, to form catalytically active species. researchgate.net The rigidity of the bicyclo[3.3.0]octane backbone is a desirable feature, as it can reduce the number of available conformations upon metal coordination, leading to a more defined and effective chiral pocket around the metal center.
Application in Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral molecules, particularly chiral amines. nih.govthieme-connect.de Chiral ligands play a pivotal role in these transformations by controlling the enantioselectivity of the hydrogen addition to a prochiral substrate.
While there is a significant body of research on the synthesis of chiral amines through these methods, specific examples employing ligands derived from this compound are not prominently reported. However, the structural motif is relevant. For instance, chiral diene ligands with a bicyclo[3.3.0]octadiene framework have been developed and shown to provide excellent enantiocontrol in rhodium-catalyzed 1,4-addition reactions, which share mechanistic features with hydrogenation. sigmaaldrich.com This suggests that ligands based on the saturated octahydropentalen-amine scaffold could potentially be effective in asymmetric hydrogenation, although empirical data is lacking.
Application in Enantioselective Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Enantioselective cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The development of chiral ligands, particularly those containing phosphorus and nitrogen donors, has been central to the success of these reactions.
Research into chiral diene ligands with a bicyclo[3.3.0] backbone has shown their successful application in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, a process related to the Suzuki-Miyaura coupling. nih.gov These studies highlight the potential of the bicyclo[3.3.0]octane framework in creating an effective chiral environment for transition metal catalysis. nih.gov However, specific data on the performance of ligands derived from this compound in Suzuki, Heck, or Sonogashira reactions is not detailed in the available literature. The development of palladium-based catalytic systems for efficient cross-coupling is an active area of research, but the focus has often been on other ligand classes. researchgate.net
Application in Asymmetric Oxidation and Reduction Catalysis
Asymmetric oxidation and reduction reactions are essential for introducing or modifying stereocenters in a molecule. The catalyst's chiral ligand is responsible for differentiating between enantiotopic faces or groups of the substrate.
Despite the importance of these reactions, there is a notable absence of published research detailing the application of this compound-derived ligands in asymmetric oxidation or reduction catalysis. The scientific literature on chiral amine synthesis often focuses on methods like asymmetric hydrogenation of imines or reductive amination. researchgate.net
Role in Lewis Acid Catalysis and Organometallic Transformations
Chiral amines and their derivatives can function as organocatalysts or as ligands in Lewis acid catalysis. rsc.org In the context of Lewis acid catalysis, the amine can be part of a ligand that modulates the properties of a metal Lewis acid, or the protonated amine itself can act as a Brønsted acid catalyst. The coordination of a Lewis acid to a ligand can significantly alter the electronic properties and reactivity of the catalytic center. science.govresearchgate.net
There is no specific information available that describes the role of this compound or its derivatives in Lewis acid catalysis or other organometallic transformations.
Ligand-Metal Coordination Chemistry and Catalyst Turnover Studies
Understanding the coordination chemistry of a ligand with a metal center is fundamental to designing effective catalysts. This involves studying the geometry of the complex, the nature of the metal-ligand bonds, and the stability of the complex. The coordination modes of multidentate amine ligands can be versatile, adapting to the size and electronic properties of the metal cation. nih.gov
Studies on catalyst turnover are crucial for assessing the practical utility of a catalyst, providing information on its efficiency and longevity. However, without documented applications of this compound-based catalysts, there are no corresponding coordination chemistry or turnover studies available in the scientific literature.
Despite a comprehensive search for scientific literature and data, there is insufficient information available to construct a detailed article on "this compound" that adheres to the specific and technical outline requested. The search yielded basic chemical properties but did not provide the in-depth research findings, specific examples, and data tables required for the designated topics of modular synthesis, natural product synthesis, functional group interconversions, and material science applications.
The available information confirms the existence and basic structure of the compound. For instance, its molecular formula is C8H15N and its IUPAC name is this compound. A patent mentions its use as a reactant in the synthesis of a more complex molecule, but this does not provide the detailed insights into its versatility as a chiral building block that the requested article outline necessitates.
Further searches into the broader class of octahydropentalene derivatives and related bicyclo[3.3.0]octane systems also failed to yield specific and relevant data that could be directly applied to the requested amine. While the field of chiral building blocks and their application in stereoselective synthesis is vast, the specific role and detailed applications of "this compound" are not well-documented in the accessible scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly follows the provided outline and content requirements due to the lack of specific research data on this particular chemical compound.
Reaction Mechanisms and Kinetic Studies Involving 1r,3ar,6ar Octahydropentalen 1 Amine
Mechanistic Pathways of Nucleophilic Reactivity and Proton Transfer
The lone pair of electrons on the nitrogen atom of (1R,3aR,6aR)-octahydropentalen-1-amine makes it a nucleophile. In principle, it can participate in a variety of reactions, including nucleophilic substitution and addition. The stereochemistry of the fused ring system would likely play a significant role in the approach of the nucleophile to an electrophilic center, potentially leading to high stereoselectivity. Proton transfer is a fundamental process for amines, and understanding the pKa of its conjugate acid would be crucial in predicting its behavior in acid-base catalysis and as a leaving group in elimination reactions.
Transition State Analysis in Stereoselective Processes Mediated by the Amine
Should this amine be employed as a catalyst, for instance in enamine catalysis, the rigid bicyclic structure would be instrumental in defining the transition state geometry of the reaction. This could lead to excellent control over the stereochemical outcome of the products formed. Computational studies, such as those employing density functional theory (DFT), would be invaluable in modeling these transition states and predicting the stereoselectivity.
Kinetic Investigations of Reaction Rates and Rate-Determining Steps
To understand the kinetics of reactions involving this compound, a series of experiments would need to be conducted. These would involve varying the concentrations of reactants and monitoring the reaction progress over time, for example, by using spectroscopic methods like NMR or UV-Vis. Such studies would allow for the determination of the reaction order with respect to each reactant and the identification of the rate-determining step of the reaction mechanism.
Influence of Solvent and Temperature on Reaction Kinetics and Stereoselectivity
The choice of solvent can have a profound impact on reaction rates and selectivity. Polar protic, polar aprotic, and nonpolar solvents would likely have different effects on the stabilization of reactants, intermediates, and transition states. Similarly, temperature variations would affect the reaction rate according to the Arrhenius equation, and could also influence the stereoselectivity of the reaction. A detailed study would involve performing the reaction in a range of solvents and at various temperatures to map out these effects.
Hammett and Taft Analyses for Substituent Effects on Reactivity
Hammett and Taft analyses are powerful tools for probing the electronic effects of substituents on the reactivity of a molecule. To perform such an analysis on this compound, a series of derivatives with different substituents on the pentalene (B1231599) ring system would need to be synthesized. The rates of a specific reaction for each of these derivatives would then be measured and correlated with the Hammett or Taft parameters of the substituents. This would provide quantitative insight into how electronic effects are transmitted through the bicyclic framework.
Computational and Theoretical Studies of 1r,3ar,6ar Octahydropentalen 1 Amine
Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Preferences8.2. Density Functional Theory (DFT) Studies of Reactivity and Selectivity in Catalytic Cycles8.3. Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects8.4. Computational Modeling of Chiral Recognition and Non-Covalent Interactions8.5. Prediction of Spectroscopic Properties (e.g., ECD, VCD, NMR Chemical Shifts)8.6. Reaction Pathway Exploration and Transition State Characterization using Computational Methods
It is recommended to consult proprietary research databases or commission new computational studies to obtain the specific data required for a detailed analysis of (1R,3aR,6aR)-octahydropentalen-1-amine.
Synthesis and Characterization of Novel Derivatives of 1r,3ar,6ar Octahydropentalen 1 Amine
Design Principles for Structurally Modified Chiral Amines and Related Derivatives
The design of structurally modified chiral amines, including those based on the octahydropentalene scaffold, is guided by the intended application. The primary goal is to create derivatives with tailored properties, such as enhanced stereoselectivity in catalysis, improved efficacy as a resolving agent, or specific biological activity. Key design principles involve the strategic introduction of functional groups that can influence the molecule's conformation, steric hindrance, and electronic nature.
For chiral induction in asymmetric synthesis, the design often focuses on creating a well-defined chiral environment around the nitrogen atom. This can be achieved by introducing bulky substituents that restrict rotation and control the approach of reactants. The choice of substituent is critical; for instance, aromatic groups can offer π-π stacking interactions, while hydrogen-bond donors or acceptors can provide additional points of interaction with a substrate or metal center. The rigid bicyclo[3.3.0]octane core of (1R,3AR,6aR)-octahydropentalen-1-amine serves as an excellent anchor for such modifications, as the fused five-membered rings limit conformational flexibility. nih.govresearchgate.net
Furthermore, the electronic properties of the substituent can be modulated to influence the nucleophilicity and basicity of the amine. Electron-withdrawing groups, such as sulfonyl or acyl moieties, decrease the basicity of the nitrogen atom, which can be advantageous in certain catalytic cycles. Conversely, electron-donating alkyl groups can enhance nucleophilicity. The strategic placement of these groups allows for the fine-tuning of the catalyst's reactivity and selectivity.
Synthesis of N-Acylated, N-Alkylated, and N-Sulfonylated Derivatives
The primary amino group of this compound is readily amenable to a variety of derivatization reactions, including N-acylation, N-alkylation, and N-sulfonylation. These transformations introduce amide, secondary/tertiary amine, and sulfonamide functionalities, respectively, each imparting distinct chemical properties to the parent molecule.
N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, affords the corresponding N-acyl derivatives. orientjchem.org This reaction is generally high-yielding and allows for the introduction of a wide range of acyl groups. The resulting amides are often crystalline solids, which can facilitate purification by recrystallization. The amide functionality can serve as a protecting group or as a key structural element in biologically active molecules.
N-Alkylation: The synthesis of N-alkylated derivatives can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. rsc.orgrsc.org Reductive amination involves the initial formation of an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but this can often be controlled by careful choice of reaction conditions and stoichiometry. wikipedia.orggoogle.com
N-Sulfonylation: N-Sulfonylated derivatives are prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. mdpi.com The resulting sulfonamides are generally stable compounds with reduced basicity of the nitrogen atom. This modification is often employed in the design of chiral ligands and catalysts, as the sulfonamide group can coordinate to metal centers and influence the stereochemical outcome of a reaction.
| Derivative Type | General Reaction | Typical Reagents | Illustrative Product |
|---|---|---|---|
| N-Acylated | R-NH₂ + (R'CO)₂O → R-NHCOR' | Acetic anhydride, Benzoyl chloride | N-((1R,3aR,6aR)-octahydropentalen-1-yl)acetamide |
| N-Alkylated | R-NH₂ + R'CHO → R-N=CHR' → R-NHCH₂R' | Benzaldehyde, Sodium borohydride | N-Benzyl-(1R,3aR,6aR)-octahydropentalen-1-amine |
| N-Sulfonylated | R-NH₂ + R'SO₂Cl → R-NHSO₂R' | p-Toluenesulfonyl chloride, Pyridine | N-((1R,3aR,6aR)-octahydropentalen-1-yl)-4-methylbenzenesulfonamide |
Exploration of Functionalized Analogues for Targeted Applications
The rigid bicyclic framework of this compound makes it an excellent scaffold for the development of functionalized analogues for specific applications, particularly in asymmetric catalysis. By introducing additional functional groups onto the pentalane skeleton or the amino group, it is possible to create chiral ligands, organocatalysts, and chiral auxiliaries.
Chiral Ligands for Asymmetric Catalysis: Derivatization of the amine with phosphine, oxazoline, or other coordinating groups can lead to the formation of novel chiral ligands for transition-metal-catalyzed asymmetric reactions. For instance, the synthesis of a phosphine-containing derivative could allow for its use in reactions such as asymmetric hydrogenation or cross-coupling. The stereochemistry of the bicyclic backbone would play a crucial role in controlling the enantioselectivity of the catalytic transformation. nih.gov
Organocatalysts: The amine itself, or its derivatives, can act as organocatalysts. For example, secondary amine derivatives can be used in enamine catalysis for asymmetric aldol (B89426) or Michael reactions. The steric bulk and electronic nature of the N-substituent would directly impact the catalyst's activity and selectivity.
Chiral Auxiliaries: When attached to a substrate, the this compound moiety can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction on the substrate. After the reaction, the auxiliary can be cleaved and recovered. The predictable and rigid conformation of the bicyclic system is advantageous for achieving high diastereoselectivity.
Stereochemical Implications of Derivatization and Their Impact on Chiral Induction
The derivatization of the amino group of this compound has profound stereochemical implications. The size, shape, and electronic nature of the newly introduced substituent can significantly influence the chiral environment around the nitrogen atom and, consequently, its ability to induce stereoselectivity in asymmetric reactions.
The introduction of a bulky N-substituent can create a more sterically hindered environment, which can lead to higher enantioselectivity by more effectively differentiating between the two faces of a prochiral substrate. For example, an N-trityl or N-triisopropylsilyl group would create a significantly different steric environment compared to an N-methyl group.
Furthermore, the derivatization can affect the conformational preferences of the molecule. While the bicyclic core is rigid, the orientation of the N-substituent can be influenced by non-bonding interactions with the pentalane framework. These conformational subtleties can have a significant impact on the transition state of a catalyzed reaction, ultimately determining the stereochemical outcome.
Future Perspectives and Emerging Research Directions for 1r,3ar,6ar Octahydropentalen 1 Amine
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
The integration of chiral amines into continuous flow chemistry and automated synthesis platforms is a significant trend in modern organic synthesis, aimed at improving scalability, safety, and efficiency. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. For primary amines, flow chemistry can facilitate hazardous reactions safely and enable the rapid optimization of reaction conditions. Automated platforms, which combine flow reactors with robotic handling and real-time analysis, can accelerate the discovery and development of new synthetic methodologies. However, there are currently no specific published examples detailing the integration of (1R,3AR,6aR)-octahydropentalen-1-amine into such systems.
Application in Sustainable Chemistry and Green Synthetic Methodologies
Chiral amines are valuable organocatalysts that can promote chemical transformations in a more sustainable manner, often aligning with the principles of green chemistry. rsc.orgwisc.edu Their use can circumvent the need for toxic and expensive metal catalysts. The application of primary amines in green synthetic methodologies often involves their use in environmentally benign solvents, under milder reaction conditions, and in catalytic amounts. The high efficiency and selectivity of amine-based catalysts contribute to waste reduction and improved atom economy. nih.gov While the potential for this compound in sustainable chemistry is implicit due to its structural features as a chiral primary amine, there are no specific studies that have investigated or reported its application in green synthetic methodologies.
Exploration of New Catalytic Systems and Reaction Classes Beyond Current Paradigms
The exploration of new catalytic systems and reaction classes for chiral primary amines is an ongoing endeavor in asymmetric catalysis. colab.ws Researchers are continuously seeking to expand the scope of amine catalysis to new types of chemical bonds and molecular scaffolds. nih.gov This includes the development of synergistic catalytic systems where the primary amine works in concert with another catalyst, such as a metal complex or another organic molecule, to achieve novel reactivity. nih.gov The unique stereoelectronic properties of a given chiral amine can unlock new reaction pathways and provide access to previously inaccessible chiral molecules. nih.gov The discovery of new catalytic applications for this compound would require dedicated research efforts that have not yet been reported.
Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring
Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. youtube.comnih.govxjtu.edu.cnresearchgate.net These methods provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. youtube.comresearchgate.net For amine-catalyzed reactions, in-situ monitoring can help in optimizing reaction conditions to maximize yield and enantioselectivity. youtube.com While these techniques are broadly applicable to the study of reactions involving primary amines, there are no specific reports in the scientific literature that detail the use of advanced spectroscopic methods for the in-situ monitoring of reactions catalyzed by or involving this compound.
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the stereochemical configuration of (1R,3aR,6aR)-octahydropentalen-1-amine?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis. This is essential for validating the bicyclic pentalen scaffold and amine positioning .
- NMR with Chiral Shift Reagents : Use europium-based reagents (e.g., Eu(hfc)₃) to distinguish enantiomers by splitting signals in ¹H/¹³C spectra .
- Optical Rotation/Polarimetry : Compare experimental [α]D values with literature data to verify enantiomeric purity .
Q. What synthetic routes are commonly employed to construct the octahydropentalen backbone?
- Methodological Answer :
- Cyclization Strategies : Intramolecular Diels-Alder reactions or transition-metal-catalyzed cycloadditions to form the fused bicyclic system. For example, palladium-catalyzed [4+2] cyclizations can yield the pentalen framework .
- Chiral Resolutions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during amine functionalization .
Q. How can researchers assess the purity of this compound in synthetic batches?
- Methodological Answer :
- HPLC with Chiral Columns : Utilize columns like Chiralpak AD-H to separate enantiomers and quantify purity (>98% is typical for pharmacological studies) .
- Mass Spectrometry (HRMS) : Confirm molecular integrity and detect impurities via high-resolution mass accuracy (±5 ppm) .
Advanced Research Questions
Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., cell-based vs. biochemical assays) to rule out false positives/negatives. For example, discrepancies in receptor binding affinity may arise from differences in membrane permeability .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in hydrogenation or amination steps to achieve >90% ee .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for near-quantitative ee .
Q. How does the rigid octahydropentalen scaffold influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics Simulations : Model the compound’s interaction with lipid bilayers to predict membrane permeability .
- In Vitro ADME Profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays. The adamantane-like rigidity may reduce metabolic degradation .
Critical Considerations
- Stereochemical Integrity : Even minor deviations (e.g., 3aR vs. 3aS configuration) can nullify biological activity. Validate configurations at each synthetic step .
- Data Reproducibility : Document solvent polarity, temperature, and catalyst loading meticulously, as these variables significantly impact reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
